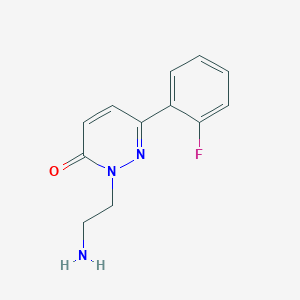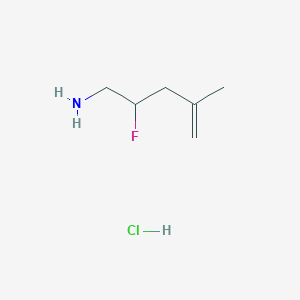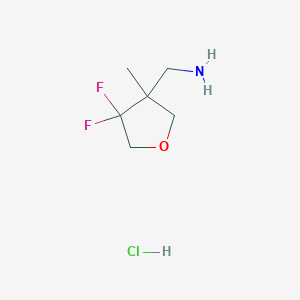![molecular formula C8H13F2N3 B1492331 {3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine CAS No. 2097978-14-6](/img/structure/B1492331.png)
{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine
Descripción general
Descripción
The compound “{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” is a chemical compound with a pyrazole ring. The pyrazole ring has a difluoromethyl group and a methyl group attached to it . This motif is important to the agrochemical industry .
Synthesis Analysis
The synthesis of this compound involves difluoromethylation processes based on X–CF2H bond formation . A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring with a difluoromethyl group and a methyl group attached to it .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Aplicaciones Científicas De Investigación
{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds and as a ligand in coordination chemistry. It has also been used as a catalyst in the synthesis of polymers and as a probe in fluorescence imaging. In addition, it has been used to study the structure-activity relationships of various biological processes.
Mecanismo De Acción
Target of Action
The primary target of {3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine is the mitochondrial respiratory chain enzyme complex II, also known as succinate dehydrogenase (SDH) . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone .
Mode of Action
This compound interacts with its target, SDH, by forming hydrogen bonds with the hydroxyl groups of TYR58 and TRP173 on SDH . This interaction inhibits the normal function of SDH, disrupting the citric acid cycle and the electron transport chain .
Biochemical Pathways
The inhibition of SDH by this compound affects the citric acid cycle and the electron transport chain, two crucial biochemical pathways in cellular respiration . The disruption of these pathways leads to a decrease in ATP production, affecting various downstream processes that rely on ATP for energy .
Pharmacokinetics
The compound’s interaction with sdh suggests that it may be absorbed and distributed to cells with high metabolic activity, where sdh is abundant . The impact of these ADME properties on the compound’s bioavailability remains to be determined.
Result of Action
The result of the action of this compound is the inhibition of SDH, leading to a disruption of the citric acid cycle and the electron transport chain . This disruption decreases ATP production, which can affect various cellular processes that rely on ATP for energy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and stability . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using {3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine in laboratory experiments include its low cost, high reactivity, and versatility. It is also relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water and its effects on biochemical and physiological processes are not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for {3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine. For example, further research could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. In addition, further research could be conducted to explore its potential applications in drug delivery and drug development. Finally, further research could be conducted to explore its potential uses in the synthesis of other compounds and its potential as a catalyst in the synthesis of polymers.
Análisis Bioquímico
Biochemical Properties
{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH), which is essential for cellular respiration and energy production . The nature of these interactions involves the formation of hydrogen bonds with specific amino acid residues, such as tyrosine and tryptophan, within the enzyme’s active site . These interactions can modulate the enzyme’s activity, thereby influencing cellular metabolic processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of key signaling molecules, leading to changes in downstream gene expression . This can result in modifications to cellular functions such as proliferation, differentiation, and apoptosis. Additionally, this compound can impact cellular metabolism by affecting the efficiency of the mitochondrial respiratory chain, thereby altering ATP production and overall cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to bind to the active site of succinate dehydrogenase, inhibiting its activity and leading to a decrease in the production of ATP . This inhibition is achieved through the formation of hydrogen bonds with key amino acid residues within the enzyme’s active site . Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, resulting in changes to the expression of genes involved in cellular metabolism and energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biochemical properties and cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular metabolic activity and improve overall energy production . At higher doses, it can exhibit toxic effects, including mitochondrial dysfunction and oxidative stress . These threshold effects underscore the importance of careful dosage optimization to maximize the compound’s beneficial effects while minimizing potential adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to cellular respiration and energy production. It interacts with enzymes such as succinate dehydrogenase, influencing the flow of electrons through the mitochondrial respiratory chain . This interaction can affect metabolic flux and alter the levels of key metabolites involved in energy production . Additionally, the compound can modulate the activity of other enzymes and cofactors, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s uptake into cells and its subsequent localization within specific cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential accumulation in certain tissues . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized within the mitochondria, where it interacts with key enzymes involved in cellular respiration . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondrial compartment . The subcellular localization of the compound can influence its effectiveness in modulating cellular metabolism and energy production.
Propiedades
IUPAC Name |
3-[1-(difluoromethyl)pyrazol-4-yl]-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N3/c1-11-4-2-3-7-5-12-13(6-7)8(9)10/h5-6,8,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEACVCPPKAPBPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CN(N=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



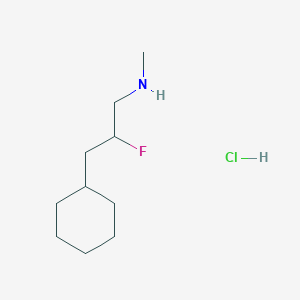
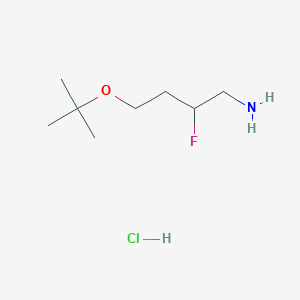



![3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492258.png)
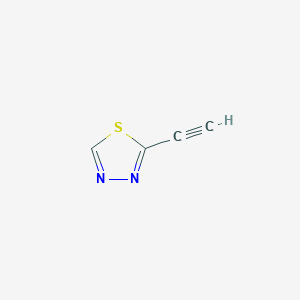
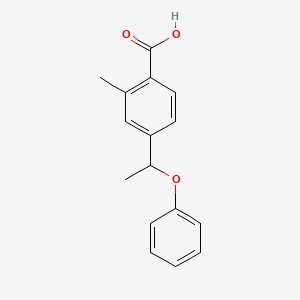
![[6-(2,2,2-Trifluoroethyl)pyrimidin-4-yl]methanamine](/img/structure/B1492261.png)

